Cas no 438227-56-6 (4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine)

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is a substituted thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the 2,4-dimethylphenyl and 5-methylthiazole moieties, contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The compound exhibits favorable physicochemical properties, such as moderate solubility and thermal stability, facilitating its use in diverse reaction conditions. Its amine functionality allows for further derivatization, enabling the development of novel bioactive molecules. This compound is particularly relevant in the study of heterocyclic scaffolds for medicinal chemistry, where thiazole derivatives are known for their pharmacological significance.
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine structure
438227-56-6 structure
Product Name:4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
CAS No:438227-56-6
MF:C12H14N2S
MW:218.317961215973
MDL:MFCD03075035
CID:879956
Update Time:2026-04-29

4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4-Dimethylphenyl)-5-methylthiazol-2-amine
    • 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
    • 4-(2,4-DIMETHYL-PHENYL)-5-METHYL-THIAZOL-2-YLAMINE
    • 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
    • MDL: MFCD03075035
    • Inchi: InChI=1S/C12H14N2S/c1-7-4-5-10(8(2)6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
    • InChI Key: AZBAQHIVVLQMFX-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C2=C(C)SC(=N)N2)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1

4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Security Information

  • HazardClass:IRRITANT

4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Pricemore >>

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4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:438227-56-6)4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Order Number:A872641
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:35
Price ($):260.0
Email:sales@amadischem.com

Additional information on 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Introduction to 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438227-56-6)

4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 438227-56-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine incorporates a thiazole core substituted with aromatic and alkyl groups, which contributes to its unique chemical properties and biological interactions.

The molecular structure of this compound consists of a thiazole ring system connected to a benzene ring at the 4-position, which is further substituted with two methyl groups at the 2- and 4-positions (2,4-dimethylphenyl). Additionally, there is a methyl group at the 5-position of the thiazole ring and an amine group at the 2-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, making it a promising candidate for further investigation in drug discovery.

In recent years, thiazole derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, antiviral, and anticancer applications. The presence of both sulfur and nitrogen atoms in the thiazole ring allows for multiple interaction points with biological targets, enhancing the compound's pharmacological efficacy.

One of the most compelling aspects of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is its structural similarity to known bioactive molecules. For instance, thiazole derivatives have been reported to interact with enzymes and receptors involved in critical cellular processes. The aromatic ring system and the electron-withdrawing nature of the thiazole ring contribute to its ability to modulate these interactions effectively. This has led to increased interest in synthesizing and evaluating derivatives like 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine for their potential as lead compounds in drug development.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine and biological targets. These studies have highlighted the compound's binding affinity and potential mechanisms of action. For example, computational analyses suggest that this molecule may interact with proteins involved in signal transduction pathways relevant to diseases such as cancer and inflammation. Such insights are crucial for designing targeted therapies with improved efficacy and reduced side effects.

The synthesis of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of substituents at specific positions on the thiazole ring demands careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes for complex heterocyclic compounds like this one. These improvements are essential for scaling up synthesis for preclinical and clinical studies.

Preclinical studies have begun to explore the pharmacological properties of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. Initial findings indicate that this compound exhibits promising activity in models of inflammation and cell proliferation. The ability to modulate key biological pathways suggests that it may have therapeutic potential in conditions where these pathways are dysregulated. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic profile.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of thiazole derivatives, including 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, exemplifies this collaborative approach. By combining synthetic chemistry expertise with biological evaluation techniques, researchers can identify promising lead compounds that may eventually lead to new treatments for human diseases.

In conclusion,4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-aminese (CAS No. 438227-56-6) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. As research continues into this molecule and related derivatives,thiazole-based therapeutics may play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:438227-56-6)4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
A872641
Purity:99%
Quantity:1g
Price ($):260.0
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